
3-(Pent-3-yn-1-yl)-1-(trimethylsilyl)azepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Pent-3-yn-1-yl)-1-(trimethylsilyl)azepan-2-one is a synthetic organic compound that belongs to the class of azepanones Azepanones are seven-membered lactams, which are cyclic amides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pent-3-yn-1-yl)-1-(trimethylsilyl)azepan-2-one typically involves the following steps:
Formation of the Azepanone Ring: The azepanone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a linear amide.
Introduction of the Pentynyl Group: The pentynyl group can be introduced through a nucleophilic substitution reaction using a pentynyl halide or a similar reagent.
Addition of the Trimethylsilyl Group: The trimethylsilyl group can be added using a silylation reagent, such as trimethylsilyl chloride, in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-(Pent-3-yn-1-yl)-1-(trimethylsilyl)azepan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the pentynyl or trimethylsilyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents or organometallic reagents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alkenes or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical studies.
Medicine: Potential use in drug development for targeting specific biological pathways.
Industry: Use in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of 3-(Pent-3-yn-1-yl)-1-(trimethylsilyl)azepan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trimethylsilyl group can enhance the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic regions of proteins or membranes.
Comparación Con Compuestos Similares
Similar Compounds
3-(Pent-3-yn-1-yl)azepan-2-one: Lacks the trimethylsilyl group, which may affect its stability and reactivity.
1-(Trimethylsilyl)azepan-2-one: Lacks the pentynyl group, which may influence its biological activity and chemical properties.
3-(Pent-3-yn-1-yl)-1-(trimethylsilyl)piperidin-2-one: A similar compound with a six-membered lactam ring instead of a seven-membered azepanone ring.
Uniqueness
3-(Pent-3-yn-1-yl)-1-(trimethylsilyl)azepan-2-one is unique due to the presence of both the pentynyl and trimethylsilyl groups, which confer distinct chemical and biological properties. These groups can influence the compound’s reactivity, stability, and interactions with biological targets.
Propiedades
Número CAS |
124943-62-0 |
|---|---|
Fórmula molecular |
C14H25NOSi |
Peso molecular |
251.44 g/mol |
Nombre IUPAC |
3-pent-3-ynyl-1-trimethylsilylazepan-2-one |
InChI |
InChI=1S/C14H25NOSi/c1-5-6-7-10-13-11-8-9-12-15(14(13)16)17(2,3)4/h13H,7-12H2,1-4H3 |
Clave InChI |
RIOSCZQEZSFQQF-UHFFFAOYSA-N |
SMILES canónico |
CC#CCCC1CCCCN(C1=O)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate](/img/structure/B11867438.png)
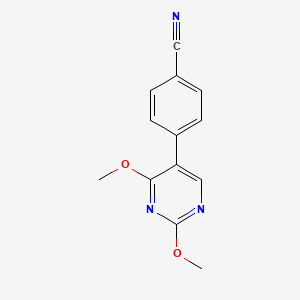
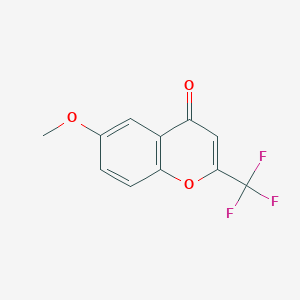
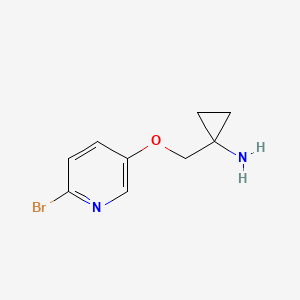

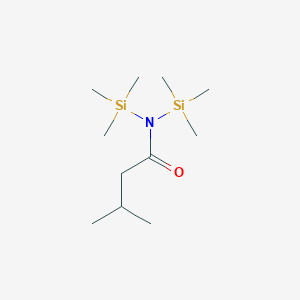

![9-Chloro-7-methyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11867479.png)
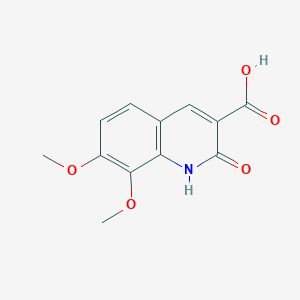
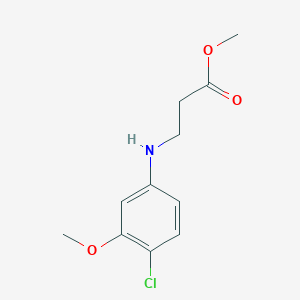
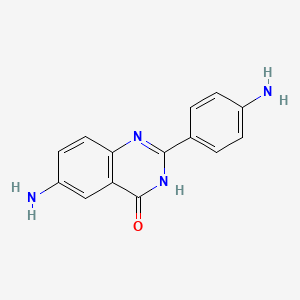
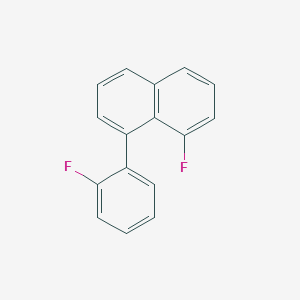

![3-Methyl-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11867542.png)
